Tyromycin A
Overview
Description
Tyromycin A is a naturally occurring metabolite that holds two 3-methyl maleic anhydride moieties. It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus. At non-cytotoxic levels, this compound strongly inhibits both leucine and cysteine mammalian aminopeptidases bound to the outer surface of HeLa S3 cells, holding promising potential as an immunomodulating drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyromycin A involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of polyhalogenated 2-pyrrolidinones. The starting material for the preparation of the pivotal intermediates is 10-undecenoic acid, a renewable source from castor oil. The synthesis also involves the preparation of tetrachlorodicarboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production, utilizing renewable resources and efficient catalytic processes to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tyromycin A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized for biological and chemical studies.
Scientific Research Applications
Tyromycin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying radical cyclization and rearrangement reactions.
Biology: Investigated for its inhibitory effects on aminopeptidases and potential as an immunomodulating agent.
Medicine: Explored for its potential in treating diseases such as hypertension, cancer, and immune disorders.
Industry: Utilized in the development of bio-based chemicals and sustainable synthetic processes.
Mechanism of Action
Tyromycin A exerts its effects by inhibiting leucine and cysteine mammalian aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the termini of peptides and proteins. By inhibiting these enzymes, this compound can modulate immune responses and potentially treat various diseases .
Comparison with Similar Compounds
Similar Compounds
Skeletocutins: A group of biologically active compounds isolated from the fruiting bodies of the basidiomycete Skeletocutis sp.
Other Aminopeptidase Inhibitors: Compounds that inhibit aminopeptidases, such as bestatin and amastatin, share similar biological activities with Tyromycin A.
Uniqueness
This compound is unique due to its dual 3-methyl maleic anhydride moieties and its strong inhibitory effects on aminopeptidases at non-cytotoxic levels. This makes it a promising candidate for further research and development in the field of immunomodulating drugs .
Properties
IUPAC Name |
3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQKIRYCLFUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161704 | |
Record name | Tyromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141364-77-4 | |
Record name | Tyromycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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